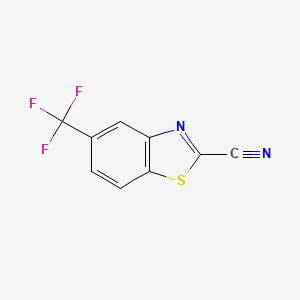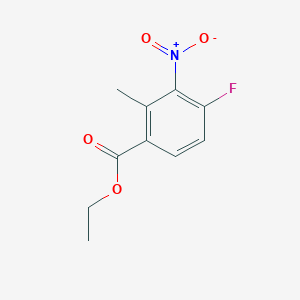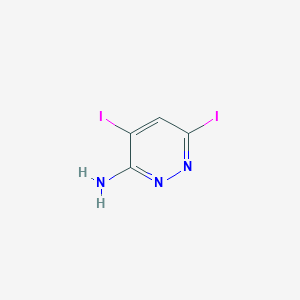![molecular formula C9H9N3O B13650454 6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the presence of suitable catalysts and under controlled conditions to ensure regioselectivity and yield optimization . The reaction conditions often include the use of dimethylamino leaving groups, which help control the regioselectivity of the reaction through an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The compound’s ability to interact with various molecular targets makes it a versatile tool in drug discovery and development.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine-3-carboxylic acid: This compound is closely related but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
6-methylpyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-6-2-3-8-7(9(10)13)4-11-12(8)5-6/h2-5H,1H3,(H2,10,13) |
InChIキー |
IAYZRLIXHZFNPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(C=N2)C(=O)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)





![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)
